

Synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Nitrocaramiphen hydrochloride

Cat. No.: B1662554

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This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride (CAS No: 98636-73-8).^{[1][2]} The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 1-(4-nitrophenyl)cyclopentanecarboxylic acid, followed by its esterification with 2-diethylaminoethanol and subsequent conversion to the hydrochloride salt. This document outlines detailed, representative experimental protocols, summarizes key data in tabular format, and includes visualizations of the reaction pathway and experimental workflow to support research and development activities.

Chemical Properties and Data

A summary of the key chemical properties for the target compound and its principal intermediate is provided below.

Table 1: Physicochemical Properties of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride

| Property | Value | Reference |
|-------------------|--------------------------------|-----------|
| CAS Number | 98636-73-8 | [1][2] |
| Molecular Formula | C18H27ClN2O4 | [2] |
| Molecular Weight | 370.9 g/mol | [2] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Solubility | Slightly soluble in water | [1] |

Table 2: Properties of 1-(4-nitrophenyl)cyclopentanecarboxylic acid

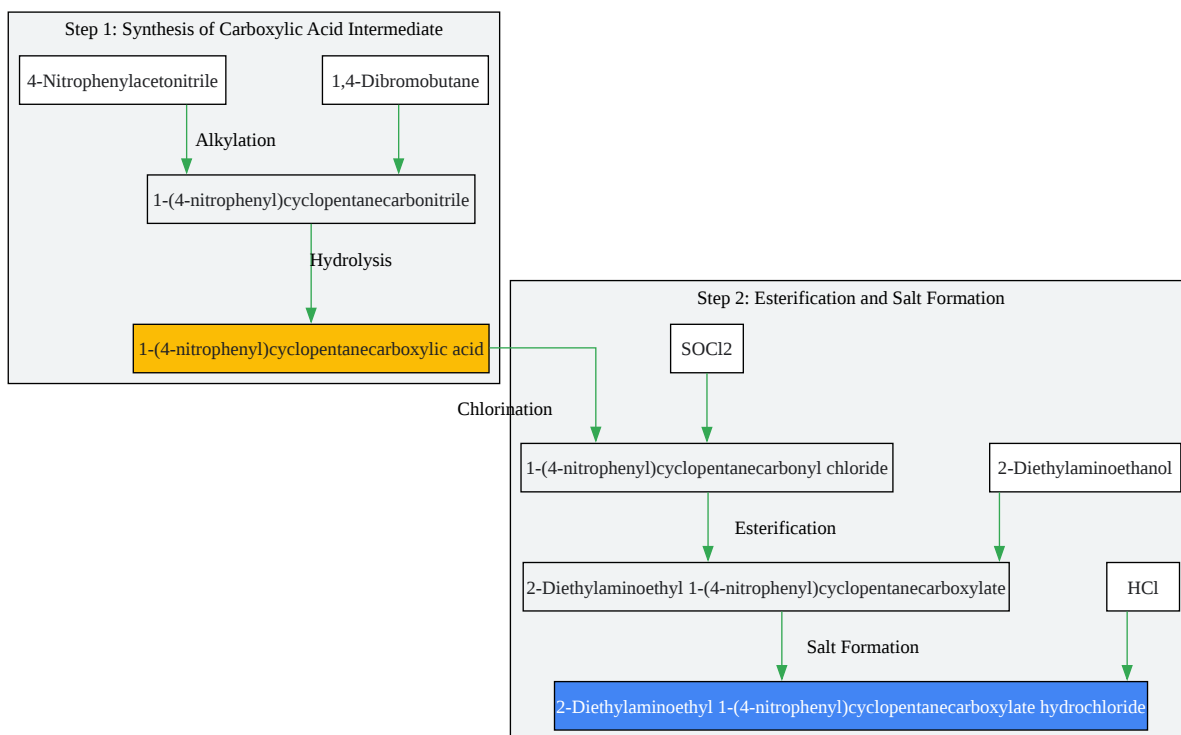
| Property | Value | Reference |
|-------------------|--------------|-----------|
| CAS Number | 52648-77-8 | [3] |
| Molecular Formula | C12H13NO4 | [3][4] |
| Molecular Weight | 235.24 g/mol | [3] |

Synthetic Pathway

The synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride can be logically approached in two main stages:

- **Synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid:** This intermediate is synthesized via the alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane, followed by acidic hydrolysis of the resulting nitrile. This method is analogous to the preparation of similar 1-phenylcyclopentane carboxylic acids.[5]
- **Esterification and Salt Formation:** The synthesized carboxylic acid is then esterified with 2-diethylaminoethanol. A common method to facilitate this is to first convert the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride, followed by reaction with the alcohol. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

The overall synthetic scheme is depicted below.



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Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis.

Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid

- Alkylation of 4-nitrophenylacetonitrile:
 - To a stirred solution of 4-nitrophenylacetonitrile in a suitable aprotic solvent such as DMSO, add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature (e.g., 0-5 °C).
 - After the initial reaction, slowly add 1,4-dibromobutane to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
 - Quench the reaction with water and extract the product, 1-(4-nitrophenyl)cyclopentanecarbonitrile, with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Hydrolysis of 1-(4-nitrophenyl)cyclopentanecarbonitrile:
 - The crude nitrile is refluxed in a strong acidic solution (e.g., a mixture of sulfuric acid and water) until the hydrolysis is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).
 - Cool the reaction mixture and extract the carboxylic acid product with an appropriate organic solvent.
 - The product can be purified by recrystallization from a suitable solvent system.

Step 2: Synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride

- Formation of the Acid Chloride:

- Suspend 1-(4-nitrophenyl)cyclopentanecarboxylic acid in an inert solvent (e.g., dichloromethane).
- Add thionyl chloride dropwise to the suspension at room temperature.
- Reflux the mixture until the reaction is complete (cessation of gas evolution).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
- Esterification:
 - Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., dichloromethane).
 - Cool the solution in an ice bath and add a solution of 2-diethylaminoethanol in the same solvent dropwise.
 - Allow the reaction to proceed to completion.
 - Wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted acid chloride and HCl byproduct.
 - Dry the organic layer and concentrate to yield the crude ester free base.
- Hydrochloride Salt Formation:
 - Dissolve the crude ester in a suitable solvent (e.g., diethyl ether or ethyl acetate).
 - Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
 - The hydrochloride salt should precipitate out of the solution.
 - Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.



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Caption: General experimental workflow for the two-step synthesis.

Data Summary Tables

The following tables should be populated with experimental data upon synthesis.

Table 3: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|--------------------|---|-----------------|------------------|----------|-----------------------|
| 1a. Alkylation | 4-Nitrophenylacetonitrile, 1,4-Dibromobutane, NaH | DMSO | 0 - RT | 12 | Data to be determined |
| 1b. Hydrolysis | 1-(4-nitrophenyl)cyclopentanecarbonitrile, H ₂ SO ₄ /H ₂ O | - | Reflux | 24 | Data to be determined |
| 2a. Esterification | 1-(4-nitrophenyl)cyclopentanecarboxylic acid, SOCl ₂ , 2-Diethylaminoethanol | Dichloromethane | 0 - RT | 4 | Data to be determined |
| 2b. Salt Formation | Ester Free Base, HCl | Diethyl Ether | 0 - RT | 1 | Data to be determined |

Table 4: Analytical Data for 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride

| Analysis | Expected Result | Experimental Data |
|------------------------|--|-------------------------|
| Melting Point (°C) | To be determined | Data to be recorded |
| ¹ H NMR | Characteristic peaks for aromatic, cyclopentyl, and diethylaminoethyl groups | Spectrum to be acquired |
| ¹³ C NMR | Characteristic peaks for all carbon environments | Spectrum to be acquired |
| Mass Spec (m/z) | [M+H] ⁺ corresponding to the free base | Spectrum to be acquired |
| IR (cm ⁻¹) | Ester C=O stretch, NO ₂ stretches | Spectrum to be acquired |

Disclaimer

The experimental protocols described herein are representative and based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All procedures should be carried out by qualified personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

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